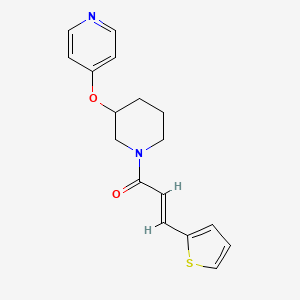

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features an α,β-unsaturated ketone (enone) core conjugated with a thiophen-2-yl group and a pyridin-4-yloxy-substituted piperidine moiety. The E-configuration of the enone ensures planarity, facilitating π-conjugation and electronic delocalization, which are critical for biological activity and material applications .

Properties

IUPAC Name |

(E)-1-(3-pyridin-4-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-17(6-5-16-4-2-12-22-16)19-11-1-3-15(13-19)21-14-7-9-18-10-8-14/h2,4-10,12,15H,1,3,11,13H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDNJJVXNROKM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure

The compound can be classified as a chalcone derivative, characterized by the presence of a thiophene ring and a pyridine moiety. Its structure is as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that similar chalcone derivatives possess significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The presence of the thiophene and pyridine rings suggests potential antimicrobial activity, which has been observed in related compounds.

The anticancer properties of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research demonstrates that chalcones can activate caspases, leading to programmed cell death.

Case Studies

A study on similar compounds reported that derivatives with structural similarities showed potent activity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3d | HL-60 (Leukemia) | 5.0 | Caspase activation |

| 3e | HCT116 (Colon) | 7.5 | DNA fragmentation |

Spectrum of Activity

The compound's potential antimicrobial activity is supported by studies showing that chalcone derivatives can inhibit various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

Data Table

The following table summarizes the minimum inhibitory concentrations (MICs) for related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2a | S. aureus | 20 |

| 2b | E. coli | 40 |

| 2c | Pseudomonas aeruginosa | 30 |

Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies suggest favorable interactions with key targets such as the Bcl-xL protein, which is crucial for cell survival in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Thiophene and Enone Motifs

(E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

- Structure : Replaces the pyridin-4-yloxy-piperidine with a 2-hydroxyphenyl group.

- Properties : Exhibits antibacterial activity against E. coli and S. aureus, with MIC values comparable to ciprofloxacin. The hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to the target compound .

- Key Difference : Absence of the piperidine-pyridine hybrid reduces steric bulk and alters pharmacokinetics.

(E)-3-(Thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one

- Structure : Features a p-tolyl group instead of the pyridin-4-yloxy-piperidine.

- Properties : Simpler structure with a melting point of 75°C and predicted boiling point of 381.5°C. The methyl group on the phenyl enhances lipophilicity but lacks heteroatoms for hydrogen bonding .

- Key Difference : Simplicity limits biological versatility but serves as a baseline for evaluating complex derivatives.

Piperidine-Containing Analogues

(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Structure: Piperidine directly attached to the enone, with a chlorophenyl-furan substituent.

- Key Difference : Furan vs. thiophene alters electron density; chlorine introduces steric and electronic effects absent in the target compound.

(E)-3-(2-(Piperidin-1-yl)quinolin-3-yl)-1-(4-(prop-2-yn-1-yloxy)phenyl)prop-2-en-1-one

- Structure: Piperidine fused to a quinoline ring, with a propargyloxy-phenyl group.

- Properties: Demonstrated strong binding to SARS-CoV-2 main protease (binding score: −10.44 kcal/mol) due to quinoline's planar aromatic system and propargyloxy's hydrogen-bond acceptor capacity .

- Key Difference: Quinoline-piperidine hybrid expands π-conjugation, enhancing affinity for viral targets compared to the pyridine-piperidine system.

Pyridine-Containing Analogues

(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one

- Structure: Pyridin-3-yl group with a diphenylamino-thiophene substituent.

- Properties: Exhibits near-planar geometry (C17=C18 torsion angle: 8.2°), facilitating charge transport for optoelectronic applications. The diphenylamino group enhances electron donation .

- Key Difference : Pyridin-3-yl vs. pyridin-4-yloxy-piperidine alters conjugation direction and steric interactions.

(E)-3-(4-(Dimethylamino)phenyl)-1-(pyridin-2-yl)prop-2-en-1-one

- Structure: Pyridin-2-yl group with a dimethylamino-phenyl substituent.

- Properties: Planar enone core with intramolecular hydrogen bonding (C=O to pyridine N), stabilizing the structure .

- Key Difference : Pyridin-2-yl orientation affects molecular packing and electronic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.